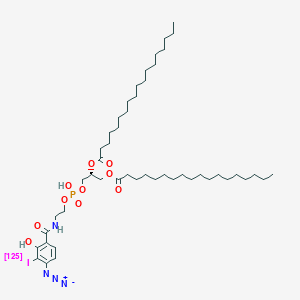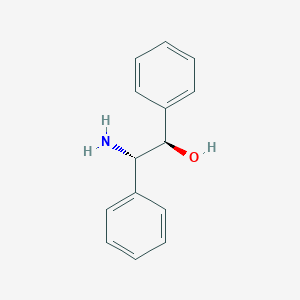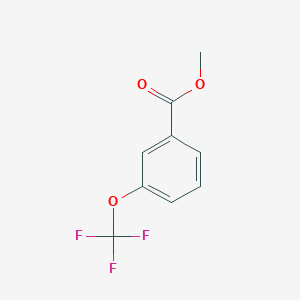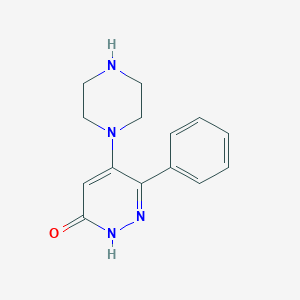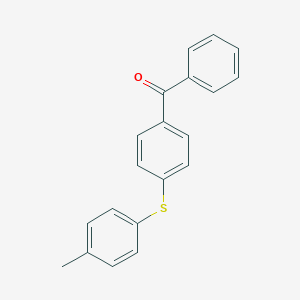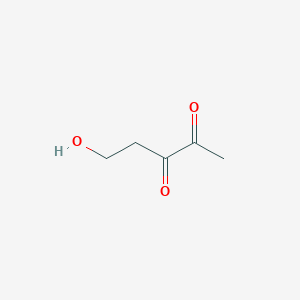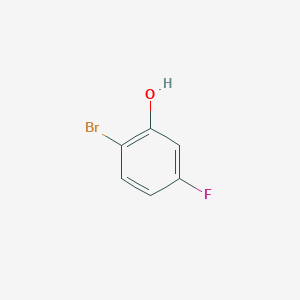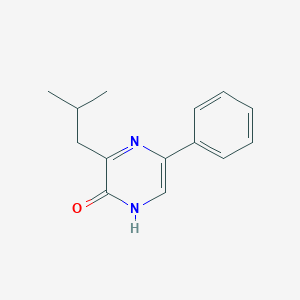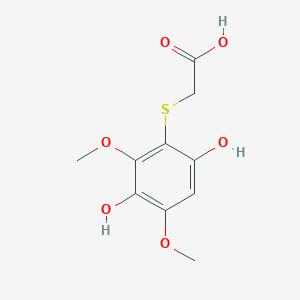
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMHQMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHQMA is a derivative of hydroquinone, which is a commonly used chemical in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Scientific Research Applications
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use as a plant growth regulator and as a pesticide. In industry, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use in the synthesis of various industrial products.
Mechanism Of Action
The mechanism of action of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid is not fully understood, but it is believed to be due to its antioxidant properties. 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemical And Physiological Effects
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of lipid peroxidation, which can contribute to the development of various diseases. In addition, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Advantages And Limitations For Lab Experiments
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has several advantages for lab experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and its mechanism of action is not fully understood.
Future Directions
There are several future directions for research on 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is to study its potential use as a plant growth regulator and pesticide. Additionally, research could be conducted on the synthesis of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid and its derivatives for use in industrial applications.
Synthesis Methods
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid can be synthesized through a multistep process, which involves the reaction of hydroquinone with thionyl chloride to form 2,6-dichlorohydroquinone. The dichlorohydroquinone is then reacted with sodium methoxide to form 2,6-dimethoxyhydroquinone. Finally, the dimethoxyhydroquinone is reacted with 3-mercaptoacetic acid to produce 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid.
properties
CAS RN |
133735-47-4 |
|---|---|
Product Name |
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid |
Molecular Formula |
C10H12O6S |
Molecular Weight |
260.27 g/mol |
IUPAC Name |
2-(3,6-dihydroxy-2,4-dimethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H12O6S/c1-15-6-3-5(11)10(17-4-7(12)13)9(16-2)8(6)14/h3,11,14H,4H2,1-2H3,(H,12,13) |
InChI Key |
ASIQVPPVPSRUQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
Canonical SMILES |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
Other CAS RN |
133735-47-4 |
synonyms |
2,6-dimethoxyhydroquinone-3-mercaptoacetic acid DMQ-MA |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



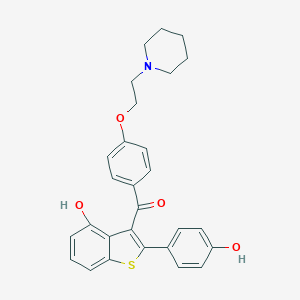
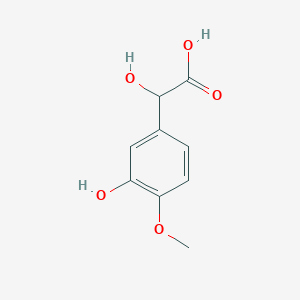
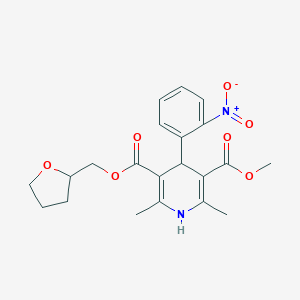
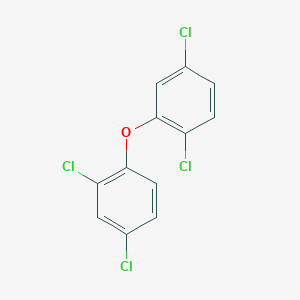
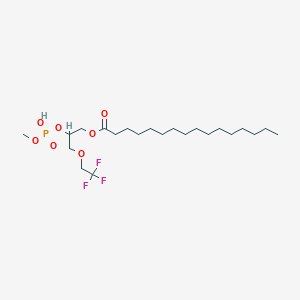
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
